molecular formula C14H8Cl2N2 B13663614 2,5-Dichloro-3-phenylquinoxaline

2,5-Dichloro-3-phenylquinoxaline

Katalognummer: B13663614
Molekulargewicht: 275.1 g/mol
InChI-Schlüssel: CQUSBAWFMIGUNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-3-phenylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with two chlorine atoms at positions 2 and 5, and a phenyl group at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-phenylquinoxaline typically involves the condensation of 2,5-dichloroaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-3-phenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-3-phenylquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The compound can also induce oxidative stress in cells, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dichloroquinoxaline: Similar structure but with chlorine atoms at positions 2 and 3.

    3-Phenylquinoxaline: Lacks the chlorine atoms but has a phenyl group at position 3.

    2,5-Dichloroquinoxaline: Similar structure but without the phenyl group.

Uniqueness

2,5-Dichloro-3-phenylquinoxaline is unique due to the presence of both chlorine atoms and a phenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications .

Eigenschaften

Molekularformel

C14H8Cl2N2

Molekulargewicht

275.1 g/mol

IUPAC-Name

2,5-dichloro-3-phenylquinoxaline

InChI

InChI=1S/C14H8Cl2N2/c15-10-7-4-8-11-13(10)18-12(14(16)17-11)9-5-2-1-3-6-9/h1-8H

InChI-Schlüssel

CQUSBAWFMIGUNK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)N=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.